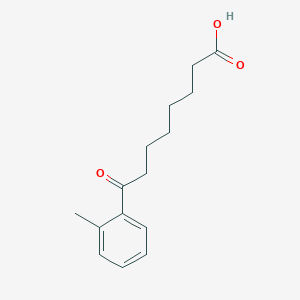

8-(2-Methylphenyl)-8-oxooctanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(2-methylphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-12-8-6-7-9-13(12)14(16)10-4-2-3-5-11-15(17)18/h6-9H,2-5,10-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCMYNVWEBCTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645284 | |

| Record name | 8-(2-Methylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-36-1 | |

| Record name | 2-Methyl-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(2-Methylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 8 2 Methylphenyl 8 Oxooctanoic Acid and Its Analogues

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 8-(2-methylphenyl)-8-oxooctanoic acid, the primary disconnection points are the C-C bond linking the carbonyl group to the phenyl ring and the functional group transformations involving the ketone and carboxylic acid.

graph TD A[this compound] -->|C-C Disconnection (Acylation)| B{Acylium Ion Precursor + Toluene}; B --> C[Suberic Acid Derivative]; A -->|C-C Disconnection (Coupling)| D{Organometallic Toluene Derivative + Activated Octanoic Acid}; A -->|Functional Group Interconversion (Oxidation)| E{8-Hydroxy-8-(2-methylphenyl)octanoic Acid}; E -->|C-C Disconnection| F{2-Methylbenzaldehyde + Heptanoic Acid Derivative};

Figure 1: Simplified retrosynthetic analysis of this compound, illustrating key bond disconnections and precursor types.

The molecular structure logically breaks down into two primary building blocks: a substituted phenyl group and an eight-carbon aliphatic chain with terminal functional groups.

Substituted Phenyl Moiety: The 2-methylphenyl (o-tolyl) group is sourced from toluene. Toluene is an abundant and cost-effective starting material in organic synthesis. Its methyl group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions, which is a key consideration in bond-forming strategies like Friedel-Crafts acylation.

Octanoic Acid Scaffolds: The C8 chain, functionalized with a ketone at one end and a carboxylic acid at the other, can be derived from several precursors. The most common and direct precursor is suberic acid (octanedioic acid) or its derivatives, such as suberic anhydride or suberoyl chloride. These dicarboxylic acid derivatives provide the full eight-carbon backbone and allow for differential reactivity at the two carboxyl groups. Alternatively, other C8 precursors like 8-hydroxyoctanoic acid or 8-chlorooctanoic acid can be employed, requiring additional steps to install the ketone functionality. google.comgoogle.com

The installation of the C-8 ketone is the central challenge in the synthesis. Retrosynthetically, two main pathways are considered:

Direct Acylation: This is the most straightforward approach, involving the formation of the C(aryl)-C(carbonyl) bond directly. This is typically achieved through an electrophilic aromatic substitution, such as the Friedel-Crafts acylation, where an acylium ion generated from a suberic acid derivative attacks the toluene ring. organic-chemistry.org This method forms the ketone in a single, powerful C-C bond-forming step.

Oxidation of a Precursor: An alternative strategy involves first forming a C-C bond between the aromatic ring and the C-8 position of the octanoic chain to create a secondary alcohol precursor. This alcohol is then oxidized to the target ketone. wikipedia.orgbyjus.com This two-step process might involve the reaction of an organometallic derivative of toluene (e.g., 2-tolyllithium or a Grignard reagent) with an 8-carboxyoctanal derivative. This route offers an alternative if direct acylation proves difficult or yields undesirable isomers.

Direct Synthetic Pathways to this compound

Building upon the retrosynthetic analysis, several forward synthetic routes can be devised. These pathways focus on well-established organic reactions for C-C bond formation and functional group manipulation.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and provides a direct route to aryl ketones. sigmaaldrich.com In this context, toluene is acylated with a derivative of suberic acid, typically in the presence of a strong Lewis acid catalyst.

The reaction involves the in-situ generation of an acylium ion from a suberic acid derivative, which then attacks the electron-rich toluene ring. The use of suberic anhydride or a mono-ester, mono-acid chloride of suberic acid is necessary to prevent polymerization and ensure mono-acylation.

Reaction Scheme: Toluene + Suberic Anhydride --(Lewis Acid)--> 8-(Methylphenyl)-8-oxooctanoic acid (isomer mixture)

A significant challenge in the acylation of toluene is controlling regioselectivity. The methyl group directs the incoming acyl group to the ortho and para positions. Due to steric hindrance from the methyl group, the para-acylated product, 4-methylphenyl)-8-oxooctanoic acid, is generally the major product. youtube.com The desired ortho isomer, this compound, is typically formed as a minor product, necessitating chromatographic separation.

| Lewis Acid Catalyst | Typical Solvent | Key Characteristics & Considerations | Reference |

|---|---|---|---|

| AlCl₃ (Aluminum Chloride) | Dichloromethane, 1,2-Dichloroethane, Nitrobenzene | Highly reactive and widely used. Requires stoichiometric amounts as it complexes with the product ketone. Can promote isomerisation. | wisc.eduscribd.com |

| FeCl₃ (Ferric Chloride) | Dichloromethane | Milder and less expensive than AlCl₃, but may require higher temperatures or longer reaction times. | |

| Zeolites | Solvent-free or high-boiling solvents | Heterogeneous catalysts that are reusable and can offer shape-selectivity, potentially favoring the para isomer. Considered a "greener" alternative. | |

| Triflic Acid (CF₃SO₃H) | None or inert solvent | A strong Brønsted acid that can effectively catalyze acylation, often under milder conditions than Lewis acids. |

Modern cross-coupling reactions provide powerful alternatives for forming the C(aryl)-C(carbonyl) bond, potentially offering better control over regioselectivity compared to classical Friedel-Crafts reactions. organic-chemistry.org These methods typically involve the coupling of an organometallic reagent with an electrophilic acyl source.

A plausible route would involve the preparation of an organometallic reagent from 2-bromotoluene or 2-iodotoluene, such as a Grignard reagent (2-tolylmagnesium bromide) or an organozinc compound. This nucleophilic species can then be reacted with an activated derivative of a mono-protected suberic acid, like a mono-ester, mono-acyl chloride (e.g., methyl 8-chloro-8-oxooctanoate).

| Reaction Type | Aryl Source (Nucleophile) | Acyl Source (Electrophile) | Catalyst/Conditions | Advantages & Disadvantages |

|---|---|---|---|---|

| Grignard-type Reaction | 2-Tolylmagnesium bromide | Methyl 8-chloro-8-oxooctanoate | Anhydrous ether or THF | Adv: High reactivity. Disadv: Low functional group tolerance; may over-react to form a tertiary alcohol. |

| Suzuki Coupling | 2-Tolylboronic acid | Methyl 8-chloro-8-oxooctanoate | Palladium catalyst (e.g., Pd(PPh₃)₄), base | Adv: Excellent functional group tolerance, mild conditions. Disadv: Requires synthesis of the boronic acid precursor. |

| Negishi Coupling | 2-Tolylzinc chloride | Methyl 8-chloro-8-oxooctanoate | Palladium or Nickel catalyst | Adv: High reactivity and functional group tolerance. Disadv: Organozinc reagents can be moisture-sensitive. |

These methods ensure that the connection is made exclusively at the C-2 position of the toluene ring, thus avoiding the issue of isomers inherent in the Friedel-Crafts approach. nih.gov

An alternative synthetic design involves forming an alcohol precursor which is subsequently oxidized to the target ketone. libretexts.org This multi-step approach provides another regioselective route to the desired ortho-substituted product.

The synthesis would begin by reacting a regioselectively generated organometallic derivative of toluene, such as 2-tolyllithium, with a suitable C8 electrophile containing a latent aldehyde, such as 8-(tert-butoxy)-8-oxooctanoic acid's corresponding aldehyde. A more common approach would be to use a protected 8-hydroxyoctanoic acid derivative. After the C-C bond formation, the resulting secondary alcohol, 8-hydroxy-8-(2-methylphenyl)octanoic acid, is oxidized.

A variety of reagents are available for the oxidation of secondary alcohols to ketones. byjus.comleah4sci.com The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For this specific target, the carboxylic acid must be tolerated.

| Oxidizing Agent | Common Name/Acronym | Typical Conditions | Characteristics | Reference |

|---|---|---|---|---|

| Chromium Trioxide in Sulfuric Acid/Acetone | Jones Reagent | Acetone, 0°C to RT | Strong, inexpensive oxidant. Harsh acidic conditions may not be suitable for sensitive substrates. | libretexts.org |

| Pyridinium Chlorochromate | PCC | Dichloromethane (DCM), RT | Milder than Jones reagent, operates under non-aqueous conditions. Can oxidize secondary alcohols to ketones efficiently. | libretexts.org |

| Dimethyl Sulfoxide (DMSO) activated by Oxalyl Chloride | Swern Oxidation | DCM, Triethylamine, -78°C | Very mild conditions, high yields, avoids toxic heavy metals. Requires cryogenic temperatures. | wikipedia.org |

| Dess-Martin Periodinane | DMP | DCM or Chloroform, RT | Mild, high-yielding, and operationally simple. The reagent is stable but can be shock-sensitive. | wikipedia.org |

This oxidation strategy, while longer, offers the key advantage of unambiguous regiocontrol from the start of the synthesis.

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in organic synthesis have provided powerful tools for the construction of complex molecules like substituted aryl-oxoalkanoic acids. These methods prioritize efficiency, selectivity, and atom economy.

One-Pot Synthesis Strategies for Enhanced Efficiency and Yield

One-pot synthesis, which involves conducting multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of reduced solvent waste, lower costs, and improved time efficiency. For the synthesis of aryl ketones and related keto-acids, several one-pot methodologies have been developed.

A notable strategy involves the palladium-catalyzed Suzuki coupling of aromatic acids with arylboronic acids. organic-chemistry.org In this process, the carboxylic acid is first activated in situ, for example by forming a triazine ester, which then undergoes cross-coupling to yield the desired aryl ketone. organic-chemistry.org This approach avoids the often harsh conditions of traditional Friedel-Crafts acylation and demonstrates high functional group tolerance. organic-chemistry.org Another innovative one-pot method for creating aryl α-keto esters involves the oxidation of aryl ketones with selenium dioxide, followed by esterification and hydrolysis in the same reaction vessel. researchgate.net

These principles can be adapted for the synthesis of this compound. For instance, a hypothetical one-pot procedure could involve the activation of a suitable octanoic acid derivative followed by a regioselective Friedel-Crafts acylation of o-xylene, or a palladium-catalyzed coupling of an activated octanoic acid with a 2-methylphenylboronic acid derivative.

Table 1: Comparison of Potential One-Pot Synthetic Strategies

| Strategy | Key Transformation | Activating/Coupling Agents | Catalyst | Advantages |

| Friedel-Crafts Acylation | Acylation of o-xylene with an octanedioic acid derivative | Thionyl chloride, AlCl₃ | Lewis Acid (e.g., AlCl₃) | Direct C-C bond formation, readily available starting materials. |

| Suzuki Coupling | Cross-coupling of an activated carboxylic acid with an arylboronic acid | CDMT, HBTU | Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) | Mild conditions, high functional group tolerance, good regioselectivity. organic-chemistry.org |

| Selenium Dioxide Oxidation | Oxidation of a precursor aryl alkyl ketone | SeO₂, Pyridine (B92270) | None | Can be followed by in-situ esterification to form related keto-esters. researchgate.net |

Regioselective Synthesis of Substituted Aryl-Oxoalkanoic Acids

A primary challenge in the synthesis of this compound is achieving the correct regiochemistry on the aromatic ring. The classical approach, Friedel-Crafts acylation, involves the reaction of an acylating agent (derived from octanedioic acid) with 2-methyltoluene (o-xylene). chemguide.co.uklibretexts.org The methyl group is an ortho-, para-directing activator. Acylation can therefore occur at the positions ortho or para to the methyl group, leading to a mixture of isomers.

Controlling the regioselectivity is crucial for an efficient synthesis. The choice of Lewis acid catalyst, solvent, and reaction temperature can significantly influence the product distribution. For instance, bulky Lewis acids may favor acylation at the less sterically hindered para position. Recent studies have shown that novel catalysts, such as single crystalline ultrathin nanosheets of SnO₂, can provide high regioselectivity in Friedel-Crafts acylation reactions under solvent-free conditions. acs.org

Table 2: Factors Influencing Regioselectivity in Friedel-Crafts Acylation

| Factor | Influence on Regioselectivity | Example | Reference |

| Catalyst | The size and nature of the Lewis acid can favor less sterically hindered positions. | Using FeCl₃·6H₂O in tunable aryl alkyl ionic liquids (TAAILs) can favor para-acylation. | beilstein-journals.orgnih.gov |

| Solvent | Solvent polarity and coordinating ability can affect the reactivity and selectivity of the electrophile. | Ionic liquids can serve as both solvent and catalyst promoter, enhancing selectivity. | beilstein-journals.orgnih.gov |

| Temperature | Lower temperatures often increase selectivity by favoring the thermodynamically more stable product. | Running reactions at 60°C can provide controlled outcomes. | chemguide.co.uk |

| Substrate | The electronic and steric properties of the aromatic substrate dictate the positions of electrophilic attack. | The methyl group in o-xylene directs acylation to the ortho and para positions. |

Strategies for Stereoselective Synthesis (if applicable to chiral centers in related analogues)

While this compound itself is achiral, analogues with stereocenters on the octanoic acid chain are of significant interest. The development of stereoselective methods to synthesize such chiral molecules is a key area of modern organic chemistry. encyclopedia.pub

Catalytic asymmetric synthesis provides a powerful route to enantioenriched products. encyclopedia.pubnih.gov For example, chiral phosphoric acids have been used to catalyze the asymmetric addition of ketones to various electrophiles, creating all-carbon quaternary stereocenters with high enantioselectivity. rsc.org Another powerful approach is biocatalysis, which utilizes enzymes to perform highly stereoselective transformations. nih.gov Ketoreductases and amine dehydrogenases, for instance, can reduce prochiral ketones to chiral alcohols or amines with excellent enantiomeric excess. nih.gov

For synthesizing chiral analogues of aryl-oxoalkanoic acids, an enantioselective method could involve the catalytic addition of a nucleophile to an α,β-unsaturated keto-ester, or the enzymatic resolution of a racemic intermediate. mdpi.com

Derivatization and Structural Diversification of the this compound Core

Derivatization of the core structure of this compound allows for the systematic exploration of structure-activity relationships and the development of new chemical entities. Modifications can be targeted at both the aromatic ring and the carboxylic acid moiety.

Modifications of the Aromatic Ring: Halogenation, Alkylation, and Heteroatom Substitution

The aromatic ring offers multiple sites for functionalization, primarily through electrophilic aromatic substitution (EAS). The directing effects of the existing substituents—the activating ortho, para-directing methyl group and the deactivating meta-directing acyl group—will govern the regiochemical outcome of these reactions.

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using various reagents. nih.govwikipedia.orgresearchgate.net Direct halogenation with Br₂ or Cl₂ in the presence of a Lewis acid catalyst would likely lead to substitution at the positions activated by the methyl group and not deactivated by the acyl group. Alternative methods, such as using N-halosuccinimides (NBS, NCS), can offer milder reaction conditions. researchgate.net Decarboxylative halogenation of related aromatic carboxylic acids is also a viable strategy for introducing halogens. princeton.edu

Alkylation: Friedel-Crafts alkylation can introduce additional alkyl groups onto the aromatic ring. This reaction typically uses an alkyl halide and a Lewis acid catalyst. However, it is often associated with challenges such as polyalkylation and carbocation rearrangements, which must be carefully controlled. youtube.com

Heteroatom Substitution: The introduction of nitrogen or oxygen functionalities can be accomplished through various methods. Nitration followed by reduction is a classic route to introduce an amino group. For aryl halides, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to form C-N or C-O bonds.

Table 3: Potential Aromatic Ring Modifications

| Modification | Reagent(s) | Typical Conditions | Expected Outcome |

| Bromination | Br₂, FeBr₃ | Inert solvent, 0°C to RT | Electrophilic substitution on the aromatic ring. |

| Chlorination | Cl₂, AlCl₃ | Inert solvent, 0°C to RT | Electrophilic substitution on the aromatic ring. |

| Alkylation | R-Cl, AlCl₃ | Inert solvent, heat | Addition of an alkyl group to the aromatic ring. |

| Nitration | HNO₃, H₂SO₄ | Cold (0-10°C) | Addition of a nitro group, which can be reduced to an amine. |

Derivatization of the Carboxylic Acid Moiety: Esterification and Amidation

The carboxylic acid group is a versatile handle for a wide range of chemical transformations, most commonly the formation of esters and amides.

Esterification: Esters are readily synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. The transesterification of β-keto esters is a particularly useful transformation, often proceeding under mild conditions. rsc.org Catalysts such as ferric chloride hexahydrate have been shown to be effective for the esterification of long-chain fatty acids. acs.org

Amidation: The formation of amides from carboxylic acids and amines is a cornerstone of medicinal chemistry. This transformation typically requires the use of a coupling reagent to activate the carboxylic acid. nih.gov Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), as well as uronium-based reagents like HBTU. peptide.com These reagents facilitate the formation of an amide bond under mild conditions, often with high yields and minimal side reactions. semanticscholar.orgnih.gov

Table 4: Selected Derivatization of the Carboxylic Acid Moiety

| Reaction | Reagent(s) | Product | Typical Yield | Reference (Analogous Reactions) |

| Esterification | Methanol (B129727), H₂SO₄ (cat.) | Methyl 8-(2-methylphenyl)-8-oxooctanoate | High | researchgate.net |

| Esterification | tert-Butanol, EDCI, DMAP | tert-Butyl 8-(2-methylphenyl)-8-oxooctanoate | Moderate to High | |

| Amidation | Benzylamine, HBTU, DIPEA | N-Benzyl-8-(2-methylphenyl)-8-oxooctanamide | Good to Excellent | semanticscholar.org |

| Amidation | Hydroxylamine, DCC | 8-(Hydroxyamino)-8-(2-methylphenyl)octanoic acid | Good | youtube.com |

Chemical Transformations at the Keto Group

The ketone functionality in this compound serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse structural motifs. Two prominent examples of such modifications are the Wittig reaction and reductive amination, which allow for the conversion of the carbonyl group into an alkene or an amine, respectively.

The Wittig reaction provides a reliable method for the olefination of ketones. wikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and a phosphine oxide byproduct. organic-chemistry.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. For instance, non-stabilized ylides tend to produce (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

Reductive amination offers a direct route to introduce nitrogen-containing functional groups by converting the keto group into an amine. wikipedia.org This reaction typically proceeds in a one-pot manner by treating the ketone with an amine in the presence of a reducing agent. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride being common choices due to their selectivity for the iminium ion intermediate over the initial ketone. This method is highly versatile, allowing for the synthesis of primary, secondary, and tertiary amines, depending on the nature of the aminating agent used. nih.govresearchgate.netrsc.orgorganic-chemistry.org

| Transformation | Reagents and Conditions | Product Class |

| Wittig Reaction | 1. Phosphonium salt, strong base (e.g., n-BuLi, NaH) 2. This compound | Alkene |

| Reductive Amination | Amine (R-NH2), reducing agent (e.g., NaBH3CN, NaBH(OAc)3), acid catalyst (optional) | Amine |

Homologation and Truncation of the Aliphatic Chain for Analog Design

Altering the length of the seven-carbon aliphatic chain in this compound is a crucial strategy for modulating its lipophilicity and conformational flexibility. Methodologies such as the Arndt-Eistert homologation for chain extension and the Barbier-Wieland degradation for chain truncation are well-established synthetic tools for this purpose.

Homologation , the extension of a carbon chain by a single methylene (B1212753) unit, can be effectively achieved using the Arndt-Eistert reaction . nrochemistry.comorganic-chemistry.orgscribd.com This multi-step procedure commences with the conversion of the carboxylic acid to its corresponding acyl chloride. Subsequent reaction with diazomethane yields a diazoketone intermediate. The key step of the sequence is the Wolff rearrangement of the diazoketone, typically promoted by a metal catalyst (e.g., silver oxide) or by photolysis, to generate a ketene. This highly reactive ketene is then trapped by a nucleophile, such as water, to afford the homologated carboxylic acid. organic-chemistry.orgslideshare.netscribd.com

Truncation , or the shortening of the aliphatic chain by one carbon atom, can be accomplished through the Barbier-Wieland degradation . drugfuture.comwikipedia.org This classical method begins with the esterification of the carboxylic acid, followed by the addition of a Grignard reagent, typically phenylmagnesium bromide, to the ester. The resulting tertiary alcohol is then dehydrated to form an alkene. Finally, oxidative cleavage of the alkene, often with strong oxidizing agents like chromic acid, yields the truncated carboxylic acid with one less carbon atom in the aliphatic chain. drugfuture.comoxfordreference.comoxfordreference.com

| Process | Key Steps | Resulting Chain Length |

| Arndt-Eistert Homologation | 1. Acyl chloride formation 2. Reaction with diazomethane 3. Wolff rearrangement to a ketene 4. Nucleophilic trapping of the ketene | n + 1 |

| Barbier-Wieland Degradation | 1. Esterification 2. Grignard reaction 3. Dehydration to an alkene 4. Oxidative cleavage of the alkene | n - 1 |

Chemical Reactivity and Mechanistic Investigations of 8 2 Methylphenyl 8 Oxooctanoic Acid

Reactions Involving the Ketone Functional Group

The ketone carbonyl group, with its electrophilic carbon atom, is a primary site for nucleophilic attack and reduction. The adjacent methylene (B1212753) group also exhibits reactivity under specific oxidative conditions.

Nucleophilic Additions and Condensations

The ketone in 8-(2-methylphenyl)-8-oxooctanoic acid is susceptible to nucleophilic addition, a fundamental reaction of carbonyl compounds. Various carbon and heteroatom nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

Grignard and Organolithium Reagents: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the ketone would result in the formation of a tertiary alcohol. For instance, the reaction with methylmagnesium bromide would yield 8-hydroxy-8-(2-methylphenyl)nonanoic acid. The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon.

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of the ketone to an alkene. pearson.comwikipedia.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the ketone to form a betaine (B1666868) intermediate, which then collapses to an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The use of different ylides allows for the synthesis of a variety of olefinic derivatives. For example, reaction with methylenetriphenylphosphorane (B3051586) would yield 8-(2-methylphenyl)oct-8-enoic acid. Wittig reagents are known to be compatible with various functional groups, including carboxylic acids, making this a viable transformation for this substrate. wikipedia.org

| Reaction Type | Reagent | Product | Notes |

| Grignard Addition | Methylmagnesium bromide | 8-hydroxy-8-(2-methylphenyl)nonanoic acid | Forms a tertiary alcohol. |

| Wittig Olefination | Methylenetriphenylphosphorane | 8-(2-methylphenyl)oct-8-enoic acid | Converts the ketone to a terminal alkene. |

Reduction Pathways of the Carbonyl Moiety

The ketone functional group can be reduced to either a secondary alcohol or completely deoxygenated to a methylene group, depending on the reducing agent and reaction conditions.

Reduction to a Secondary Alcohol: The use of hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol, yielding 8-hydroxy-8-(2-methylphenyl)octanoic acid. Sodium borohydride is a milder reagent and is generally chemoselective for aldehydes and ketones over carboxylic acids, making it a suitable choice for this transformation. nih.govkhanacademy.org

Deoxygenation to a Methylene Group: Complete reduction of the ketone to a methylene group can be achieved through methods like the Clemmensen or Wolff-Kishner reductions.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wisc.edu These strongly acidic conditions might not be suitable if other acid-sensitive functional groups are present.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by treatment with a strong base (like KOH) at high temperatures. researchgate.netwikipedia.org The basic conditions of the Wolff-Kishner reduction make it a complementary method to the acidic Clemmensen reduction.

| Reduction Type | Reagent(s) | Product | Conditions |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | 8-hydroxy-8-(2-methylphenyl)octanoic acid | Mild, chemoselective for the ketone. |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), HCl | 8-(2-methylphenyl)octanoic acid | Strongly acidic. |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), KOH | 8-(2-methylphenyl)octanoic acid | Strongly basic, high temperature. |

Oxidation Reactions Adjacent to the Keto Group

The methylene group alpha to the ketone (at the C7 position) is activated and can undergo oxidation under specific conditions.

Riley Oxidation: A notable reaction is the Riley oxidation, which utilizes selenium dioxide (SeO₂) to oxidize an α-methylene group to a carbonyl group. wikipedia.org In the case of this compound, this reaction would be expected to yield 8-(2-methylphenyl)-7,8-dioxooctanoic acid. The mechanism involves an initial ene reaction with SeO₂, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent hydrolysis to give the 1,2-dicarbonyl compound. wikipedia.orgyoutube.com This reaction is typically carried out in solvents like dioxane or ethanol, often with heating. nrochemistry.commdpi.com

| Oxidation Reaction | Reagent | Product | Key Feature |

| Riley Oxidation | Selenium Dioxide (SeO₂) | 8-(2-methylphenyl)-7,8-dioxooctanoic acid | Forms a 1,2-dicarbonyl compound. |

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the terminus of the alkyl chain primarily undergoes reactions typical of this functional group, such as esterification and decarboxylation, although the latter is not facile for this particular structure.

Esterification Processes and Derivatives

The carboxylic acid can be readily converted to its corresponding esters through various methods, with the Fischer-Speier esterification being a common and direct approach.

Fischer-Speier Esterification: This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 8-(2-methylphenyl)-8-oxooctanoate.

| Esterification Method | Reagents | Product Example | Conditions |

| Fischer-Speier | Methanol, H₂SO₄ (catalyst) | Methyl 8-(2-methylphenyl)-8-oxooctanoate | Acid-catalyzed, equilibrium reaction. |

Decarboxylation Mechanisms

Decarboxylation is the removal of the carboxyl group as carbon dioxide. The ease of decarboxylation is highly dependent on the structure of the carboxylic acid.

For this compound, which is a ζ-keto acid (the ketone is at the 8-position relative to the carboxylic acid at the 1-position), thermal decarboxylation is not a favorable process. Facile decarboxylation typically occurs in β-keto acids, where the ketone is at the C3 position relative to the carboxylic acid. masterorganicchemistry.comlibretexts.org In β-keto acids, a cyclic six-membered transition state can be formed, which facilitates the elimination of CO₂. masterorganicchemistry.comyoutube.com This structural feature is absent in this compound, rendering it stable to simple heating with respect to decarboxylation. More drastic conditions, such as high temperatures and the presence of specific catalysts, would be required for decarboxylation, and would likely lead to a mixture of products due to competing decomposition pathways. Ketonic decarboxylation, which involves the conversion of two equivalents of a carboxylic acid to a symmetric ketone, typically requires high temperatures and a metal oxide catalyst and is not the expected pathway for this molecule under normal conditions. wikipedia.org

Formation of Amide and Peptide Bonds

The carboxylic acid functionality of this compound is a versatile handle for the synthesis of amides and for its incorporation into peptide chains. The formation of an amide bond, one of the most fundamental reactions in organic chemistry, typically requires the activation of the carboxylic acid to overcome the unfavorable acid-base reaction with an amine. fishersci.itnih.gov

A common strategy involves the conversion of the carboxylic acid into a more reactive acyl derivative, such as an acyl chloride. This can be achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and readily reacts with primary or secondary amines to form the corresponding amide in a reaction often referred to as the Schotten-Baumann reaction. fishersci.it This reaction is typically carried out in the presence of a base, such as a tertiary amine or pyridine (B92270), to neutralize the HCl byproduct. fishersci.it

Alternatively, a wide array of coupling reagents, many of which were developed for peptide synthesis, can be employed for the direct amidation of this compound with amines. researchgate.netbeilstein-journals.org These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium salts.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additives |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt) |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | |

| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

The choice of coupling reagent and reaction conditions, including the solvent and base, can be optimized to achieve high yields and minimize side reactions, such as racemization if the amine component is chiral. researchgate.netnih.gov For instance, the use of additives like HOBt or HOAt with carbodiimides is known to suppress racemization and improve reaction efficiency. fishersci.it

The incorporation of this compound into a peptide sequence follows the principles of solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the carboxylic acid can be anchored to a solid support and the peptide chain elongated by sequential coupling of amino acids to the N-terminus. beilstein-journals.org Alternatively, the amine functionality of an amino acid or peptide can be coupled with the carboxylic acid of this compound.

Reactions of the Substituted Phenyl Ring

The 2-methylphenyl group of this compound can undergo reactions characteristic of substituted aromatic rings. The nature and position of the existing substituents, the 2-methyl group and the 8-oxooctanoyl chain, influence the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.commsu.edu The outcome of such a reaction on the 2-methylphenyl ring of the target molecule is governed by the directing effects of the two substituents.

The methyl group is an activating, ortho-, para-director. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene. libretexts.orgdocbrown.info It directs incoming electrophiles to the positions ortho and para to itself.

Conversely, the 8-oxooctanoyl group, specifically the ketone carbonyl attached to the ring, is a deactivating, meta-director. ncert.nic.inlibretexts.org The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and less reactive than benzene. libretexts.org

When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect generally dominates. libretexts.org In the case of this compound, the methyl group is at position 2. The positions ortho to the methyl group are 1 (occupied by the acyl chain) and 3. The position para to the methyl group is 5. The acyl group at position 1 directs incoming electrophiles to the meta positions, which are 3 and 5.

Therefore, the directing effects of both groups reinforce each other, strongly favoring substitution at positions 3 and 5.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Directed by 2-Methyl Group | Directed by 1-Acyl Group | Combined Effect |

| 3 | ortho (activating) | meta (deactivating) | Favored |

| 4 | meta | ortho | Disfavored |

| 5 | para (activating) | meta (deactivating) | Favored |

| 6 | ortho | para | Disfavored |

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. youtube.comdocbrown.info

Nucleophilic Aromatic Substitution (if applicable to specific derivatives)

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally difficult for simple aryl halides and is in stark contrast to electrophilic aromatic substitution. masterorganicchemistry.com The benzene ring itself is electron-rich and repels nucleophiles.

For SNA to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to a good leaving group (such as a halide). libretexts.orgyoutube.com The 2-methylphenyl ring of this compound does not possess the necessary features for facile nucleophilic aromatic substitution. The methyl group is electron-donating, and the acyl group is only moderately electron-withdrawing.

However, if derivatives of this compound were synthesized to include a good leaving group (e.g., a halogen) and potent electron-withdrawing groups (e.g., nitro groups) at appropriate positions, then nucleophilic aromatic substitution could become a viable reaction pathway. For instance, a derivative with a chlorine atom at position 5 and a nitro group at position 3 would be significantly more susceptible to nucleophilic attack at the carbon bearing the chlorine.

Ring-Opening and Cleavage Reactions of the Aromatic System

The aromatic phenyl ring is exceptionally stable due to its resonance energy. Consequently, ring-opening and cleavage reactions of the aromatic system of this compound are not observed under typical laboratory conditions. Such transformations require harsh conditions that would likely degrade the rest of the molecule.

While methods exist for the oxidative cleavage of C-C double bonds, such as in the ozonolysis of alkenes, these are not generally applicable to the stable benzene ring. nih.gov Photochemical reactions, particularly those involving ketones, can lead to α-cleavage (Norrish Type I reaction), where the bond between the carbonyl group and the aromatic ring could potentially cleave. libretexts.org However, this does not constitute a cleavage of the aromatic ring itself but rather a cleavage of a substituent from the ring. Similarly, transition-metal-catalyzed C-C bond cleavage has been reported for aryl ketones, but this again involves the cleavage of the bond between the aryl group and the carbonyl, not the aromatic ring itself. nih.gov

Conditions that can lead to the degradation of the aromatic ring, such as high-temperature oxidation or reduction under extreme pressure (e.g., Birch reduction followed by ozonolysis), are generally not synthetically useful for a molecule with other functional groups.

Mechanistic Elucidation of Chemical Transformations and Reaction Pathways

Mechanism of Amide Formation (Carbodiimide Method): The reaction begins with the activation of the carboxylic acid by the carbodiimide (B86325) (e.g., DCC). The carboxylate oxygen attacks the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate. In the presence of an amine, the amine's nitrogen atom attacks the carbonyl carbon of the O-acylisourea. A subsequent collapse of the tetrahedral intermediate leads to the formation of the amide and dicyclohexylurea as a byproduct. If an additive like HOBt is used, the O-acylisourea first reacts with HOBt to form an active ester, which is then aminolyzed to form the amide. This two-step process via the active ester is often more efficient and minimizes side reactions.

Mechanism of Electrophilic Aromatic Substitution (e.g., Bromination): The bromination of the 2-methylphenyl ring requires a Lewis acid catalyst, such as FeBr₃, to generate a potent electrophile. The catalyst polarizes the Br-Br bond, creating a bromonium ion-like species. The π-electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edu The positive charge in this intermediate is delocalized across the ring, and resonance structures show that the charge is stabilized by the electron-donating methyl group, particularly when attack occurs at the ortho and para positions. In the final step, a weak base (such as Br⁻) removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the brominated product and regenerating the catalyst.

Exploration of Biochemical Interactions and Molecular Mechanisms

Structure-Activity Relationship (SAR) Studies for 8-(2-Methylphenyl)-8-oxooctanoic Acid Derivatives

Correlation Between Aromatic Substituents and Biological Response

The nature and position of substituents on the phenyl ring of arylalkanoic acids and related structures can significantly influence their biological activity. pharmacy180.com In the case of this compound, the presence of a methyl group at the ortho-position of the phenyl ring is a key structural feature that can dictate its interaction with biological targets.

The biological activity of compounds with substituted phenyl rings is often influenced by the electronic and steric properties of the substituents. researchgate.net For instance, in a study on (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine, methyl groups at the meta and para positions resulted in greater antimicrobial activity compared to the ortho-substituted and unsubstituted counterparts. researchgate.net This suggests that the position of the methyl group can significantly impact the biological response, potentially due to steric hindrance or altered electronic distribution affecting receptor binding.

In the context of this compound, the ortho-methyl group can exert several effects:

Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron density of the aromatic ring and the adjacent ketone group. This may influence non-covalent interactions, such as pi-stacking or hydrogen bonding, with biological macromolecules.

Hydrophobicity: The addition of a methyl group increases the lipophilicity of the aromatic portion of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross biological membranes.

The interplay of these factors determines the specific biological response. For example, in a series of phenyl ketone derivatives investigated for their potential in treating non-alcoholic fatty liver disease (NAFLD), the nature of the substitution on the phenyl ring was found to be critical for their biological activity. nih.gov

Table 1: Potential Influence of Aromatic Substituents on Biological Activity

| Substituent Property | Potential Effect on Biological Response of 8-Aryl-8-Oxooctanoic Acids |

| Position (ortho, meta, para) | Can alter steric hindrance and electronic properties, leading to differential binding affinities and biological activities. researchgate.net |

| Electronic Nature (donating/withdrawing) | Modifies the electron density of the aromatic ring and keto group, influencing interactions with biological targets. beilstein-journals.org |

| Size and Bulkiness | Can sterically hinder binding to target proteins or enzymes, affecting potency and selectivity. |

| Hydrophobicity | Affects membrane permeability, protein binding, and overall pharmacokinetic profile. |

This table is generated based on general principles of structure-activity relationships and findings from studies on related compounds.

Impact of Aliphatic Chain Length and Branching on Molecular Recognition and Activity

The eight-carbon aliphatic chain of this compound plays a pivotal role in its molecular recognition and biological activity. The length and composition of fatty acid chains are known to be critical determinants for their interaction with a variety of proteins, including enzymes of fatty acid metabolism and transport proteins. nih.gov

In a study of phenyl-substituted alpha-amino ketones, the length of the alkyl chain was found to be a determining factor for their anti-inflammatory and analgesic activities. nih.gov This highlights the importance of the aliphatic chain in positioning the molecule correctly within a binding site to elicit a biological response. The octanoic acid backbone of the target molecule suggests potential interactions with enzymes and receptors that recognize medium- to long-chain fatty acids.

The molecular recognition is often a highly specific process. For instance, fatty acid synthases are complex enzymes that can efficiently biosynthesize long hydrocarbon chains, and their interaction with acyl carrier proteins is a highly regulated process. nih.gov The kinetic properties of enzymes involved in fatty acid metabolism, such as long-chain fatty acyl coenzyme A ligase, are also sensitive to the structure of the fatty acid substrate. nih.gov

The octanoic acid chain of this compound provides a flexible linker that can adopt various conformations to fit into hydrophobic pockets of target proteins. The presence of the terminal carboxylic acid group allows for the formation of ionic bonds or hydrogen bonds with specific amino acid residues, anchoring the molecule within the binding site.

Table 2: Influence of Aliphatic Chain Characteristics on Molecular Interactions

| Chain Property | Impact on Molecular Recognition and Activity |

| Length | Determines the ability to fit into specific binding pockets of enzymes and receptors, influencing potency and selectivity. nih.gov |

| Flexibility | Allows for conformational adjustments to optimize interactions with the binding site. |

| Terminal Functional Group (Carboxylic Acid) | Acts as an anchor through ionic and hydrogen bonding with target proteins. |

| Branching (if present) | Can introduce steric constraints and alter the metabolic stability and binding affinity. |

This table is generated based on established principles of molecular recognition of fatty acids and their analogs.

Mechanisms of Biochemical Action, Including Metabolic Pathways and Catalytic Roles

The biochemical actions of this compound are likely to be multifaceted, involving its participation in or interference with various metabolic pathways. As a xenobiotic, it would be subject to the body's detoxification mechanisms. wikipedia.orgopenaccessjournals.com

The metabolism of foreign compounds, or xenobiotics, typically proceeds in phases to increase their water solubility and facilitate their excretion. wikipedia.org Phase I reactions often introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules. openaccessjournals.com Given its structure, this compound is likely metabolized through pathways common to other fatty acids and aromatic compounds.

A probable metabolic fate for the aliphatic chain is β-oxidation . This is a major catabolic pathway for fatty acids, where the fatty acid chain is sequentially shortened by two-carbon units, producing acetyl-CoA. aocs.orglibretexts.orglibretexts.org The presence of the phenyl-keto moiety may influence the efficiency of this process. Studies on phenyl-substituted fatty acids have a long history in elucidating the principles of β-oxidation. nih.gov The enzymes involved in β-oxidation, such as acyl-CoA dehydrogenases, have specificities for different chain lengths, and the bulky aromatic substituent could affect the binding and turnover rates.

The aromatic ring, being a xenobiotic component, would likely undergo hydroxylation by cytochrome P450 enzymes, a key step in Phase I metabolism. wikipedia.org This could be followed by conjugation reactions in Phase II, such as glucuronidation or sulfation, to produce more water-soluble metabolites for excretion. The metabolism of xenobiotic acyl-CoA esters is a critical area of study in toxicology. researchgate.net

It is also conceivable that this compound could act as an inhibitor or modulator of enzymes involved in lipid metabolism or signaling pathways. The structural similarity to endogenous fatty acids might allow it to compete for the active sites of enzymes or the binding sites of receptors. Phenyl ketone derivatives have been shown to exhibit a range of pharmacological activities, including hepatoprotective and anti-inflammatory effects, by modulating the activity of various enzymes. nih.gov

Table 3: Postulated Metabolic Pathways and Biochemical Roles

| Pathway/Role | Description |

| β-Oxidation | The octanoic acid chain is likely to be a substrate for the β-oxidation pathway, leading to its degradation and the production of acetyl-CoA. aocs.orglibretexts.orglibretexts.org |

| Cytochrome P450-mediated Hydroxylation | The aromatic ring is a probable target for hydroxylation by cytochrome P450 enzymes as part of xenobiotic metabolism. wikipedia.org |

| Conjugation Reactions (Phase II) | Hydroxylated metabolites are likely to undergo conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion. wikipedia.org |

| Enzyme Inhibition/Modulation | The compound may act as a competitive inhibitor or modulator of enzymes involved in fatty acid metabolism or other pathways due to its structural similarity to endogenous molecules. |

| Receptor Binding | The molecule could potentially interact with nuclear receptors or other signaling proteins that bind fatty acids. |

This table is generated based on known metabolic pathways for xenobiotics, fatty acids, and aromatic compounds.

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 8-(2-Methylphenyl)-8-oxooctanoic acid. Both ¹H NMR and ¹³C NMR would be employed to provide a complete picture of the compound's carbon-hydrogen framework.

¹H NMR Spectroscopy would reveal the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons of the 2-methylphenyl group, the aliphatic protons of the octanoic acid chain, the methyl group protons on the phenyl ring, and the acidic proton of the carboxylic acid. Spin-spin coupling patterns would further help in assigning these protons to their specific positions within the molecule.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. Key resonances would include those for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the aromatic carbons, the aliphatic carbons of the chain, and the methyl carbon.

Expected ¹H and ¹³C NMR Data (Hypothetical) Specific experimental data for this compound is not available in the cited literature. The following table represents expected chemical shift ranges based on analogous structures.

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | 175 - 185 |

| Aromatic Protons (C₆H₄) | 7.1 - 7.8 (multiplets) | 125 - 140 |

| Ketone Carbonyl (-C=O) | - | 195 - 205 |

| Methylene (B1212753) adjacent to COOH (-CH₂COOH) | 2.2 - 2.5 (triplet) | 30 - 40 |

| Methylene adjacent to C=O (-CH₂CO) | 2.8 - 3.1 (triplet) | 35 - 45 |

| Other Methylene groups (-(CH₂)₄-) | 1.2 - 1.8 (multiplets) | 20 - 30 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula (C₁₅H₂₀O₃). Furthermore, fragmentation analysis, often achieved through techniques like tandem mass spectrometry (MS/MS), would offer valuable structural information by showing how the molecule breaks apart. This fragmentation pattern can help to confirm the connectivity of the atoms, such as the linkage between the octanoic acid chain and the 2-methylphenyl group.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the isolation and purity verification of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Application

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound. A reversed-phase HPLC method would likely be developed, utilizing a C18 column with a mobile phase consisting of a mixture of an aqueous acid (like formic or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection would typically be performed using a UV detector, as the phenyl group in the molecule is chromophoric. This method would allow for the separation of the target compound from any starting materials, byproducts, or degradation products, enabling accurate quantification of its purity.

Preparative and Analytical Column Chromatography

Column chromatography is a fundamental technique for the purification of this compound on both a preparative and analytical scale. For purification, a stationary phase such as silica (B1680970) gel would be used. The choice of eluent, or mobile phase, is crucial for effective separation. A common solvent system for compounds of similar polarity involves a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate. By gradually increasing the polarity of the eluent, compounds can be selectively eluted from the column, allowing for the isolation of pure this compound.

Theoretical and Computational Chemistry Approaches

Molecular Docking and Ligand-Protein Interaction Modeling (e.g., with HDAC enzymes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking could be employed to investigate its potential interaction with biological targets, such as histone deacetylase (HDAC) enzymes.

HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibitors are of significant interest in cancer therapy. Molecular docking studies could model the binding of this compound into the active site of various HDAC isoforms. These simulations can predict the binding affinity and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion present in the HDAC active site. Such studies are instrumental in the rational design of new, more potent, and selective enzyme inhibitors. For example, the carboxylic acid moiety could potentially interact with the zinc ion and surrounding amino acid residues, while the 2-methylphenyl group could engage in hydrophobic interactions within the enzyme's binding pocket.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. For this compound, these calculations can predict a range of parameters that govern its behavior.

Electronic Structure and Reactivity: The distribution of electrons within the molecule, dictated by its atomic composition and arrangement, determines its electronic structure. Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a theoretical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, quantum chemical calculations can generate electrostatic potential maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen and the carboxylic acid group would be expected to be electron-rich, while the carbonyl carbon and the aromatic ring protons would be relatively electron-poor. These predictions are crucial for understanding how the molecule might interact with other chemical species.

Spectroscopic Property Prediction: Computational methods can simulate various types of spectra, providing a theoretical benchmark for experimental analysis. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum, corresponding to the stretching and bending of specific bonds. Similarly, the chemical shifts for carbon and hydrogen atoms in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated, aiding in the structural elucidation of the molecule.

Note: The values in this table are hypothetical and for illustrative purposes, as specific computational studies on this compound are not publicly available.

Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior

The flexibility of the octanoic acid chain and the rotation around the bond connecting the phenyl ring to the carbonyl group mean that this compound can exist in numerous conformations.

Conformational Analysis: This computational technique systematically explores the potential energy surface of the molecule to identify stable conformers (rotamers) and the energy barriers between them. By rotating the various single bonds in the molecule, a series of structures with different spatial arrangements of atoms can be generated and their relative energies calculated. This analysis would likely reveal that the most stable conformers minimize steric hindrance, for instance, by positioning the bulky 2-methylphenyl group and the carboxylic acid group in a way that reduces repulsion.

Table 2: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (°C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Extended) | 180 | 0.0 | 60 |

| 2 (Folded) | 60 | 1.2 | 25 |

Note: This table presents a simplified, hypothetical scenario to illustrate the type of data generated from conformational analysis.

In Silico Prediction of Biochemical Pathways and Potential Biological Activities

Computational tools can be employed to predict how a molecule like this compound might be metabolized in a biological system and what biological activities it might possess.

Biochemical Pathway Prediction: Software programs can predict the metabolic fate of a compound by simulating the enzymatic reactions it is likely to undergo. For this compound, predictions might include phase I metabolism (e.g., hydroxylation of the aromatic ring or the alkyl chain) and phase II metabolism (e.g., conjugation of the carboxylic acid group with glucuronic acid or an amino acid). These predictions are based on databases of known metabolic transformations and the structural features of the molecule.

Prediction of Biological Activities: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can predict the potential biological activities of a molecule based on its structural and physicochemical properties. utm.mynih.govnih.gov By comparing the features of this compound to those of compounds with known biological activities, it might be possible to hypothesize its potential as, for example, an anti-inflammatory agent, an antimicrobial, or a ligand for a specific receptor. These in silico predictions serve as valuable starting points for experimental validation.

Table 3: Predicted Potential Biological Activities and Metabolic Pathways

| Prediction Type | Predicted Outcome | Confidence Level |

|---|---|---|

| Metabolic Pathway | Aromatic Hydroxylation | High |

| Metabolic Pathway | Beta-oxidation of the fatty acid chain | Medium |

| Biological Activity | Cyclooxygenase (COX) inhibitor | Low |

Note: These predictions are illustrative and would require experimental verification.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for Architecturally Complex Derivatives

The classical synthesis of aryl ketones often involves Friedel-Crafts acylation. organic-chemistry.org However, future research will likely focus on developing more sophisticated and efficient synthetic routes to generate a diverse library of derivatives based on the 8-(2-Methylphenyl)-8-oxooctanoic acid scaffold. Modern synthetic organic chemistry offers a toolkit to build architecturally complex molecules with high precision.

Key areas for development include:

Advanced Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions could enable the synthesis of ketones from a wider range of starting materials, such as acyl chlorides and boronic acids, under mild conditions. organic-chemistry.org

C-H Activation/Functionalization: Direct functionalization of the aromatic ring or the aliphatic chain would allow for the late-stage introduction of various functional groups. This approach is highly atom-economical and can rapidly generate novel analogs.

One-Pot and Telescoped Reactions: Designing multi-step syntheses that proceed in a single reaction vessel without intermediate purification can significantly improve efficiency and reduce waste, making the synthesis more applicable for industrial-scale production. sciencedaily.com

These advanced methods would facilitate the creation of derivatives with modified electronic properties, steric profiles, and functionalities, which is essential for probing their biological activities and material properties.

| Synthetic Strategy | Potential Advantages | Key Challenges | Representative Catalyst/Reagent |

| Classical Friedel-Crafts Acylation | Well-established, uses readily available starting materials. | Often requires harsh Lewis acid catalysts, limited substrate scope. | AlCl₃, FeCl₃ |

| Modern Cross-Coupling (e.g., Suzuki-Miyaura) | Mild reaction conditions, high functional group tolerance. organic-chemistry.org | Requires pre-functionalized starting materials (e.g., boronic acids). | Palladium or Nickel complexes |

| Direct C-H Activation | High atom economy, allows late-stage diversification. | Achieving high regioselectivity can be difficult. | Rhodium, Ruthenium, or Palladium catalysts |

| Photoredox Catalysis | Utilizes visible light, enables novel transformations under mild conditions. nih.gov | Requires specialized photochemical equipment. | Iridium or Ruthenium photocatalysts |

Deeper Elucidation of Structure-Activity Relationships Through Advanced Design

Should initial screenings reveal biological activity for this compound, a systematic exploration of its structure-activity relationship (SAR) would be a critical next step. drugdesign.org SAR studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological effects, thereby guiding the design of more potent and selective analogs. nih.govpharmacy180.com

A future SAR campaign for this scaffold could investigate the following modifications:

Aromatic Ring Substitution: Altering the position and nature of the methyl group (e.g., moving it to the 3- or 4-position) or introducing other substituents (e.g., halogens, methoxy (B1213986) groups) to probe electronic and steric effects.

Alkyl Chain Modification: Varying the length of the octanoic acid chain to determine the optimal distance between the aromatic ring and the carboxyl group for target engagement.

Keto and Carboxyl Group Bioisosteres: Replacing the ketone or carboxylic acid moieties with other functional groups (bioisosteres) that retain similar physicochemical properties but may improve metabolic stability or binding affinity.

Introduction of Rigidity: Incorporating double bonds or small rings into the alkyl chain to restrict conformational flexibility, which can lead to higher affinity for a biological target.

| Molecular Modification | Rationale for Investigation | Predicted Impact on a Hypothetical Target |

| Move methyl group from ortho- to para-position | Alters steric hindrance around the ketone. | May increase binding affinity by reducing steric clash. |

| Replace methyl with trifluoromethyl group | Increases lipophilicity and alters electronic properties. | Could enhance membrane permeability and target interaction. |

| Shorten alkyl chain to hexanoic acid | Modifies the spatial relationship between pharmacophores. | May decrease activity if a longer chain is optimal for the binding pocket. |

| Replace phenyl ring with a pyridine (B92270) ring | Introduces a hydrogen bond acceptor and changes aromaticity. | Could introduce new, specific interactions with the target protein. |

| Convert carboxylic acid to a tetrazole | Acts as a bioisostere with a similar pKa but different metabolic profile. | May improve oral bioavailability and metabolic stability. |

Discovery and Validation of New Biochemical Targets and Pathways

The structural resemblance of this compound to endogenous fatty acids and metabolic intermediates like keto acids suggests it could interact with a variety of biochemical pathways. wikipedia.orgnih.gov Future research should aim to identify and validate novel protein targets and cellular pathways modulated by this compound class.

Arylalkanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), often targeting cyclooxygenase (COX) enzymes. nih.gov While this represents a potential starting point, unbiased screening approaches could reveal entirely new mechanisms of action. Recently, previously unknown metabolic pathways involving the conjugation of ketone bodies to amino acids have been discovered, opening new possibilities for how keto-containing molecules might function in biology. technologynetworks.comeurekalert.org

Future research strategies could include:

Phenotypic Screening: Testing the compound in various cell-based assays that model different diseases (e.g., inflammation, cancer, metabolic disorders) to identify a biological effect without a preconceived target.

Affinity-Based Proteomics: Immobilizing a derivative of the compound on a solid support to "pull down" interacting proteins from cell lysates, which can then be identified by mass spectrometry.

Enzyme Inhibition Assays: Screening the compound against panels of enzymes involved in lipid metabolism, signal transduction, or epigenetic regulation. Enzymes that utilize fatty acids or keto acids as substrates, such as fatty acid amide hydrolase (FAAH) or certain histone deacetylases, could be potential targets. nih.gov

Exploration of Bio-conjugation Strategies for Targeted Molecular Delivery

The terminal carboxylic acid group of this compound is a versatile chemical handle for bioconjugation. creative-biolabs.com This allows the molecule to be covalently attached to other molecules to create conjugates with enhanced properties, such as improved targeting or altered pharmacokinetics. nih.govnih.govresearchgate.net This strategy is widely used to create lipid-drug conjugates (LDCs) that can enhance drug delivery to specific tissues or improve cell membrane permeability. acs.org

Future research in this area would involve:

Peptide and Antibody Conjugation: Linking the molecule to peptides or antibodies that recognize specific cell surface receptors (e.g., those overexpressed on cancer cells) to achieve targeted delivery of a potentially cytotoxic payload.

Nanoparticle Formulation: Covalently attaching the molecule to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to improve drug loading, stability, and circulation time. semanticscholar.org The lipophilic nature of the aryl ketone portion could help anchor the conjugate within the lipid bilayer of a liposome.

Prodrug Development: Creating ester or amide linkages with other therapeutic agents, where the this compound moiety acts as a lipophilic carrier to improve absorption, with the active drug being released upon enzymatic cleavage in the body.

The conjugation chemistry would typically involve the activation of the carboxylic acid using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) to form a reactive ester intermediate that readily couples with amines on the targeting moiety. rsc.orgfrontiersin.org

Investigations into Potential Applications in Materials Science and Organic Electronics

The distinct molecular structure of this compound, combining a rigid aromatic segment with a flexible aliphatic chain, is a common motif in materials science, particularly for the synthesis of polymers and liquid crystals. ijrar.org The presence of two reactive sites—the ketone and the carboxylic acid—offers multiple avenues for polymerization.

Potential applications to be investigated include:

Polymer Building Blocks: The compound can be used as a monomer for creating novel polyesters (via reaction of the carboxylic acid) or polyamides. The bulky 2-methylphenyl group would influence chain packing and could impart unique thermal or mechanical properties to the resulting polymer. Long-chain dicarboxylic acids are known building blocks for high-performance polymers. researchgate.netacs.org

Functional Coatings and Adhesives: The carboxylic acid group can promote adhesion to various surfaces, suggesting potential use in developing functional coatings, adhesives, or surface modifiers. numberanalytics.com

Organic Electronics: Aromatic compounds are central to the field of organic electronics. ijrar.org While the saturated alkyl chain disrupts conjugation, derivatives of this scaffold could be designed for use as additives, charge-transport materials, or components in organic light-emitting diodes (OLEDs) after suitable modification.

Integration of Advanced Omics Technologies for Systems-Level Biochemical Understanding

To fully understand the biological impact of any new bioactive compound, a systems-level approach is essential. acs.orgfrontiersin.org Advanced "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive snapshot of the molecular changes within a biological system following treatment with a compound like this compound. nih.govnumberanalytics.comresearchgate.net

Future research should integrate these technologies to:

Elucidate Mechanism of Action: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can construct a holistic view of the cellular response. broadinstitute.org This can help identify the primary target and downstream pathways affected by the compound. numberanalytics.comnih.gov

Identify Biomarkers: Omics data can reveal molecular signatures (biomarkers) that correlate with the compound's efficacy or toxicity, which is invaluable for preclinical and clinical development.

Predict Off-Target Effects: A systems-level analysis can uncover unintended interactions and potential side effects early in the drug discovery process, leading to the design of safer therapeutic agents. nih.gov

This data-rich approach moves beyond a one-drug, one-target paradigm and provides a deeper, more nuanced understanding of how a small molecule perturbs complex biological networks. mdpi.com

Q & A

Q. What computational tools predict the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.